

"2-Amino-6-hydroxyhexanoic acid CAS number 305-77-1"

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Compound of Interest

Compound Name: 2-Amino-6-hydroxyhexanoic acid

Cat. No.: B3434865

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An In-depth Technical Guide to **2-Amino-6-hydroxyhexanoic Acid** (CAS 305-77-1)

Abstract

2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is a non-proteinogenic α -amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a hydroxyl group on a hexanoic acid backbone, makes it a versatile chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, biological activities, and applications, with a focus on its potential in the development of novel therapeutics, including antiviral and antihypertensive agents.

Physicochemical Properties

2-Amino-6-hydroxyhexanoic acid is a white crystalline solid.^[1] Its structure combines the key functional groups of an amino acid and a hydroxy acid, leading to its specific physical and chemical characteristics. These properties are fundamental for its application in chemical synthesis and for its behavior in biological systems.

Property	Value	Source(s)
CAS Number	305-77-1	[1][2][3][4]
Molecular Formula	C ₆ H ₁₃ NO ₃	[1]
Molecular Weight	147.17 g/mol	[1][3][4]
Melting Point	245-262 °C	[1]
Boiling Point	361.7 °C at 760 mmHg	[1]
Density	1.189 g/cm ³	[1]
pKa	2.53 ± 0.24 (Predicted)	[2]
Storage Temperature	2-8°C	[3]
Synonyms	6-Hydroxynorleucine, 6-Hydroxy-DL-norleucine, (e-Hydroxy-DL-norleucine)	[1][3][4]

Synthesis and Manufacturing

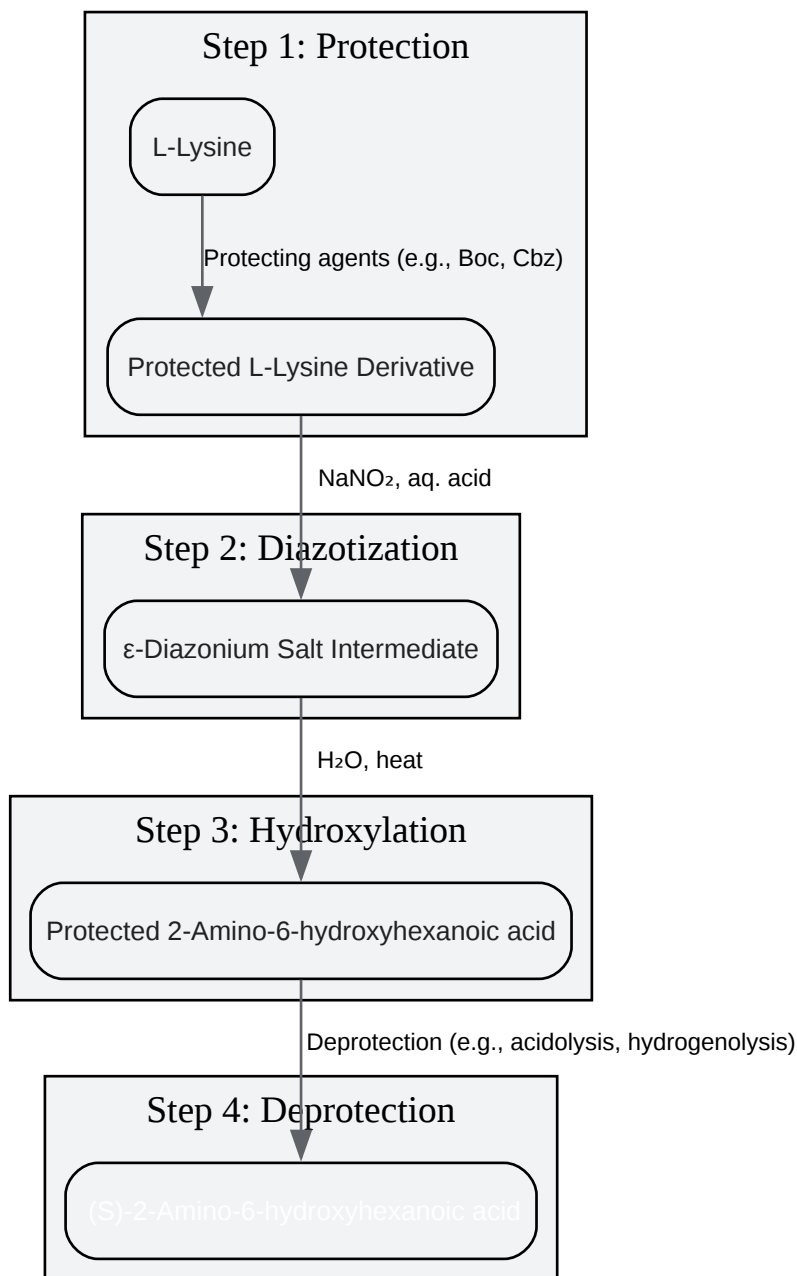
The synthesis of enantiomerically pure **2-amino-6-hydroxyhexanoic acid** is of critical importance, as the stereochemistry of chiral molecules often dictates their biological activity. A common and logical starting material for the synthesis of the (S)-enantiomer is L-lysine, a readily available and inexpensive chiral amino acid. One plausible synthetic strategy involves the selective replacement of the ε-amino group of L-lysine with a hydroxyl group.[2]

This transformation is not trivial and requires a multi-step process that typically involves:

- **Orthogonal Protection:** The α-amino and carboxyl groups of L-lysine must be protected to prevent them from reacting in subsequent steps. The choice of protecting groups is crucial for the overall success of the synthesis, ensuring they can be removed without affecting other parts of the molecule.
- **Diazotization of the ε-Amino Group:** The ε-amino group is converted into a diazonium salt. This is a classic method for converting an amino group into a good leaving group (N₂).
- **Hydrolysis:** The diazonium salt is then displaced by a hydroxyl group through hydrolysis.

- Deprotection: The protecting groups on the α -amino and carboxyl groups are removed to yield the final product.

A high-level overview of this synthetic workflow is presented below.



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A representative synthetic workflow from L-Lysine.

Analytical Characterization

The purity and identity of **2-amino-6-hydroxyhexanoic acid** are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis of amino acids.[5][6] Due to the lack of a strong chromophore in most amino acids, pre-column derivatization is a common strategy to enhance detection by UV or fluorescence detectors.

Representative HPLC Protocol

This protocol is illustrative and based on common methods for amino acid analysis. Optimization for specific equipment and sample matrices is recommended.

- Sample Preparation:
 - Accurately weigh and dissolve the **2-amino-6-hydroxyhexanoic acid** standard or sample in a suitable solvent (e.g., 0.1 N HCl).
 - Perform serial dilutions to create calibration standards within the desired concentration range (e.g., 5-250 nM).[6]
- Pre-column Derivatization (OPA/FMOC Method):
 - The use of o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) allows for the derivatization of primary and secondary amines, respectively. This dual approach is comprehensive for amino acid profiling.
 - In an autosampler vial, mix the sample with the derivatizing reagents according to established protocols.[7] The reaction is rapid and can be automated.
- HPLC Conditions:
 - Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: Sodium acetate buffer (pH adjusted).
 - Mobile Phase B: Acetonitrile or Methanol.

- Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized amino acids.
- Flow Rate: ~1.0 mL/min.
- Column Temperature: 40 °C.[7]
- Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).[7][8]
- Data Analysis:
 - Identify the peak corresponding to the derivatized **2-amino-6-hydroxyhexanoic acid** by comparing its retention time to that of a pure standard.
 - Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standards.



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*Workflow for HPLC analysis of **2-Amino-6-hydroxyhexanoic acid**.*

Biological Role and Mechanism of Action

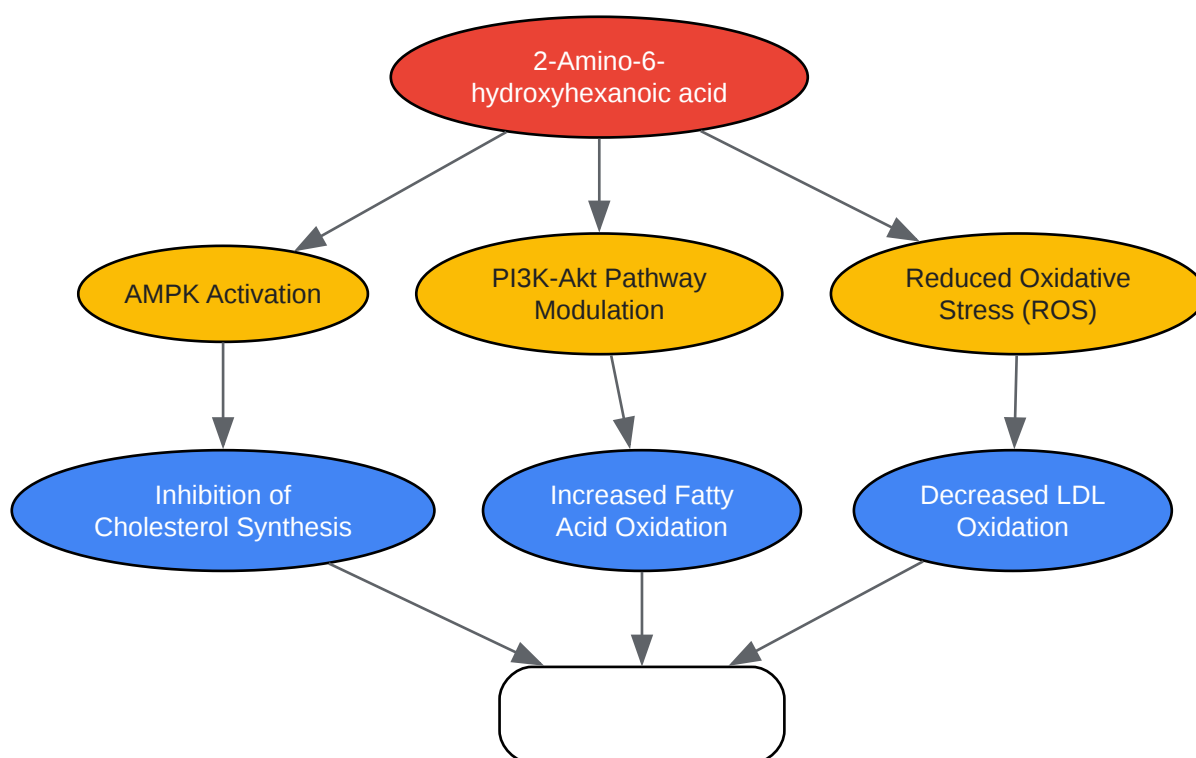
While **2-amino-6-hydroxyhexanoic acid** is not a proteinogenic amino acid, it and its isomers have demonstrated notable biological activities. Research on the structurally similar 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of *Crotalaria juncea*, has shown dose-dependent lipid-lowering and in vitro antioxidant properties.[9] This suggests that **2-amino-6-hydroxyhexanoic acid** may also possess therapeutic potential in managing metabolic disorders.

Potential Mechanism for Lipid-Lowering Activity

The precise mechanism of action for the lipid-lowering effects of **2-amino-6-hydroxyhexanoic acid** is not yet fully elucidated. However, based on the mechanisms of other lipid-lowering

agents, it may involve one or more of the following pathways:[10][11][12]

- **Inhibition of Cholesterol Synthesis:** It could potentially interfere with key enzymes in the cholesterol biosynthesis pathway.
- **Modulation of Lipid Metabolism Signaling:** It may influence signaling pathways that regulate lipid metabolism, such as the PI3K-Akt or MAPK pathways, which are known to be involved in the regulation of lipogenesis and fatty acid oxidation.[13] Activation of AMPK, a master regulator of cellular energy homeostasis, is another plausible mechanism that can lead to reduced synthesis of cholesterol and triglycerides.[13]
- **Antioxidant Effects:** By reducing oxidative stress, the compound could protect against the oxidation of LDL cholesterol, a key event in the pathogenesis of atherosclerosis.



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Proposed mechanism for the lipid-lowering activity.

Applications in Research and Drug Development

The primary application of **2-amino-6-hydroxyhexanoic acid** in the pharmaceutical industry is as a specialized chemical intermediate.^[1] Its chirality and bifunctionality make it an attractive starting material for the synthesis of more complex molecules with defined stereochemistry.

- **Antiviral Drug Synthesis:** Non-proteinogenic amino acids are key components of many antiviral drugs, particularly protease inhibitors.^[14] The unique structure of 6-hydroxynorleucine can be incorporated into peptide mimics (peptidomimetics) to improve their pharmacological properties, such as resistance to enzymatic degradation, enhanced binding affinity to viral targets, and improved oral bioavailability.^[14]
- **Antihypertensive Drug Synthesis:** As an amino acid derivative, it can serve as a building block for angiotensin-converting enzyme (ACE) inhibitors or other classes of antihypertensive drugs.
- **Metabolic Disease Research:** Given its observed lipid-lowering and antioxidant activities, it is a valuable tool compound for research into the mechanisms of hyperlipidemia and other metabolic disorders.^[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-amino-6-hydroxyhexanoic acid** is not widely available, data from structurally related compounds like 6-hydroxyhexanoic acid and 6-aminocaproic acid can provide guidance on safe handling procedures.^{[15][16][17]}

- **Hazard Identification:** May cause skin, eye, and respiratory irritation.^[16] Handle in accordance with good industrial hygiene and safety practices.^[15]
- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.^[15] Use in a well-ventilated area or under a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[15] Recommended storage is at 2-8°C.^[3]
- **First Aid:**
 - **Skin Contact:** Wash off immediately with plenty of water.^[15]

- Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.
- Inhalation: Move to fresh air.[15]
- Ingestion: Do NOT induce vomiting. Call a physician.[15][17]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

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